3-Methyl-3H-pyrazolo[1,5-d]tetrazole
Overview
Description
3-Methyl-3H-pyrazolo[1,5-d]tetrazole is a heterocyclic compound with the molecular formula C4H5N5. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-pyrazolo[1,5-d]tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate, followed by treatment with sodium nitrite and hydrochloric acid to form the tetrazole ring . The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-pyrazolo[1,5-d]tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-d]tetrazole derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
3-Methyl-3H-pyrazolo[1,5-d]tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-pyrazolo[1,5-d]tetrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the tetrazole ring.
3-Methyl-1H-tetrazole: Contains the tetrazole ring but lacks the pyrazole moiety.
3,5-Dimethylpyrazole: Another pyrazole derivative with two methyl groups, offering different reactivity and properties.
Uniqueness
3-Methyl-3H-pyrazolo[1,5-d]tetrazole is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-methylpyrazolo[5,1-e]tetrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c1-8-7-6-4-2-3-5-9(4)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALSOVJKCDCKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=NC2=CC=NN21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50532341 | |
Record name | 3-Methyl-3H-pyrazolo[1,5-d]tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50532341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66806-38-0 | |
Record name | 3-Methyl-3H-pyrazolo[1,5-d]tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50532341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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